molecular formula C6H12ClNO3 B1375989 2-(3-Hydroxypyrrolidin-1-yl)acetic acid hydrochloride CAS No. 1187931-13-0

2-(3-Hydroxypyrrolidin-1-yl)acetic acid hydrochloride

Cat. No. B1375989
CAS RN: 1187931-13-0
M. Wt: 181.62 g/mol
InChI Key: PFLZQIXSMAAPHK-UHFFFAOYSA-N
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Description

“2-(3-Hydroxypyrrolidin-1-yl)acetic acid hydrochloride”, also known as L-proline hydroxamic acid hydrochloride, is a chemical compound that has gained widespread attention in various fields of research and industry due to its unique properties and potential applications. It has a molecular weight of 181.62 g/mol .


Molecular Structure Analysis

The molecular formula of “2-(3-Hydroxypyrrolidin-1-yl)acetic acid hydrochloride” is C6H12ClNO3 . The InChI code is 1S/C6H11NO3.ClH/c8-5-1-2-7 (3-5)4-6 (9)10;/h5,8H,1-4H2, (H,9,10);1H .


Physical And Chemical Properties Analysis

“2-(3-Hydroxypyrrolidin-1-yl)acetic acid hydrochloride” is a pink solid .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a core structure in this compound, is widely utilized in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . It’s used in the synthesis of bioactive molecules with target selectivity, and its derivatives are investigated for their structure-activity relationships.

Biomedicine

In biomedicine, this compound’s derivatives are explored for their potential as enzyme inhibitors. For example, pyroglutamic acid derivatives, which share structural similarities, have shown activity against enzymes like ATX .

Pharmacology

The compound’s derivatives are part of a broader class of pyrrolidine-based compounds that are present in numerous pharmaceuticals. They are studied for their therapeutic potential and are often used in the synthesis of drugs with various biological activities .

Organic Synthesis

In organic synthesis, the pyrrolidine ring is a versatile scaffold. It’s used for constructing complex molecules through ring construction from different precursors or functionalization of preformed rings, such as proline derivatives .

Material Science

While specific applications in material science are not directly mentioned, the structural features of pyrrolidine derivatives, like those found in this compound, are valuable in designing materials with desired properties due to their three-dimensional coverage and stereochemistry .

Analytical Chemistry

This compound can be used as a reference material or reagent in analytical chemistry to confirm the identity and purity of other substances. It’s also part of collections of unique chemicals used for early discovery research .

Safety And Hazards

The safety information for “2-(3-Hydroxypyrrolidin-1-yl)acetic acid hydrochloride” suggests that it should be handled with care to avoid contact with skin and eyes . The material safety data sheet (MSDS) can provide more detailed safety and hazard information .

properties

IUPAC Name

2-(3-hydroxypyrrolidin-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-5-1-2-7(3-5)4-6(9)10;/h5,8H,1-4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLZQIXSMAAPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855709
Record name (3-Hydroxypyrrolidin-1-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxypyrrolidin-1-yl)acetic acid hydrochloride

CAS RN

1187931-13-0
Record name (3-Hydroxypyrrolidin-1-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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